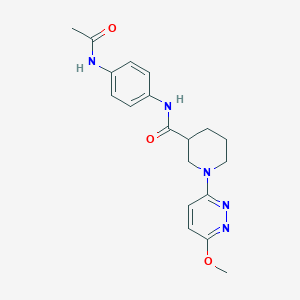![molecular formula C20H20N6O B11003290 N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11003290.png)
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core linked to a pyrazole ring, which is further connected to a pyridine moiety. The presence of these heterocyclic structures contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is then functionalized to introduce the propan-2-yl group. Subsequent steps involve the formation of the pyrazole ring and its attachment to the benzimidazole core. The final step includes the introduction of the pyridine moiety and the formation of the carboxamide group. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Zonisamide: A sulfonamide-based compound with anticonvulsant properties.
Pyrazole derivatives: Compounds with similar pyrazole rings that exhibit various biological activities.
Benzimidazole derivatives: Compounds with benzimidazole cores that are used in pharmaceuticals and agrochemicals.
Uniqueness
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of benzimidazole, pyrazole, and pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse reactivity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H20N6O |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N6O/c1-13(2)26-18-8-4-3-7-15(18)23-19(26)12-22-20(27)17-10-16(24-25-17)14-6-5-9-21-11-14/h3-11,13H,12H2,1-2H3,(H,22,27)(H,24,25) |
InChI Key |
AWWDUZRTUCRZDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B11003218.png)
![ethyl [2-({[4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11003222.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]isoleucinamide](/img/structure/B11003224.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B11003231.png)
![N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B11003233.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11003239.png)

![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B11003248.png)
![4-(3-chlorophenyl)-N-{(2S)-1-oxo-1-[(2-phenylethyl)amino]propan-2-yl}piperazine-1-carboxamide](/img/structure/B11003250.png)
![N-(3-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B11003255.png)
![N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11003261.png)
![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11003268.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11003292.png)
![N~1~-(2-oxo-2H-chromen-6-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B11003294.png)
